molecular formula C12H13FO2 B1658150 2-(4-Fluorophenoxy)cyclohexan-1-one CAS No. 59798-93-5

2-(4-Fluorophenoxy)cyclohexan-1-one

Cat. No.: B1658150
CAS No.: 59798-93-5
M. Wt: 208.23
InChI Key: WAROXPGTACBWCD-UHFFFAOYSA-N
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Description

2-(4-Fluorophenoxy)cyclohexan-1-one is a cyclohexanone derivative featuring a 4-fluorophenoxy substituent at the 2-position. The fluorine atom on the phenoxy group likely influences electronic properties, enhancing stability or modulating reactivity compared to non-fluorinated analogs.

Properties

IUPAC Name

2-(4-fluorophenoxy)cyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FO2/c13-9-5-7-10(8-6-9)15-12-4-2-1-3-11(12)14/h5-8,12H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAROXPGTACBWCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)C(C1)OC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80711203
Record name 2-(4-Fluorophenoxy)cyclohexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80711203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59798-93-5
Record name 2-(4-Fluorophenoxy)cyclohexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80711203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenoxy)cyclohexan-1-one typically involves the reaction of 4-fluorophenol with cyclohexanone under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the reaction . The reaction is usually carried out at room temperature, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenoxy)cyclohexan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2-(4-Fluorophenoxy)cyclohexan-1-one is utilized in various scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in studies involving enzyme inhibition and receptor binding.

    Medicine: Research into potential therapeutic applications, such as drug development for neurological disorders.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenoxy)cyclohexan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Reactivity and Properties

The substituent on the cyclohexanone ring significantly impacts physical, chemical, and biological properties. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Cyclohexanone Derivatives
Compound Name Substituent/Group Synthesis Method Key Properties/Biological Activity References
2-(4-Fluorophenoxy)cyclohexan-1-one 4-Fluorophenoxy Not specified Presumed intermediate or catalyst N/A
2-(3-Methoxyphenyl)-2-(ethylamino)cyclohexan-1-one 3-MeO, ethylamino Synthetic correction Psychoactive (Schedule I controlled)
2-[(R)-hydroxy(4-nitrophenyl)methyl]cyclohexan-1-one 4-NO₂, hydroxy Asymmetric aldol reaction High enantioselectivity (96–98% ee)
Methoxetamine (MXE) 3-MeO, ethylamino Organic synthesis NMDA receptor antagonist, hallucinogen
2-(Hydroxy-(4-fluorophenyl)methyl)cyclohexan-1-one 4-F, hydroxy NaBH₄ reduction Aldol product; 87% ee, Anti/Syn = 4:1
2-(Methylamino)-2-(o-tolyl)cyclohexan-1-one (2-MDCK) o-Me, methylamino Multi-step synthesis Ketamine analog; neuroinhibitory
Key Observations:
  • Electron-Withdrawing vs. Electron-Donating Groups: The 4-fluorophenoxy group in the target compound likely enhances electrophilicity at the ketone compared to methoxy (electron-donating) or nitro (electron-withdrawing) substituents in analogs .
  • Amino-Substituted Analogs: Ethylamino or methylamino groups (e.g., MXE, 2-MDCK) confer psychoactivity via NMDA receptor modulation, whereas hydroxy groups (aldol products) are synthetic intermediates .
  • Stereochemical Outcomes : Asymmetric aldol reactions using prolinamide catalysts achieve high enantioselectivity (up to 98% ee) for hydroxy-aryl derivatives, critical for pharmaceutical applications .

Analytical Characterization Techniques

  • Spectroscopic Methods : GC-MS, LC-MS, NMR (1H/13C/DEPT), and FT-IR are standard for structural elucidation, as demonstrated for 2-MDCK .
  • Chromatography : HPLC and PTLC are critical for purity assessment and enantiomer separation (e.g., 96–98% ee in aldol products) .

Biological Activity

2-(4-Fluorophenoxy)cyclohexan-1-one is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.

Synthesis and Structure

The synthesis of this compound typically involves the reaction of cyclohexanone with 4-fluorophenol in the presence of an acid catalyst. The resulting compound features a cyclohexane ring substituted with a fluorophenoxy group, which is crucial for its biological activity.

Biological Activity

Recent studies have highlighted various biological activities associated with this compound, including:

  • Antimicrobial Activity : The compound has shown promising results against a range of bacterial strains. For instance, it exhibited minimum inhibitory concentrations (MICs) comparable to known antibiotics, indicating its potential as an antimicrobial agent.
  • Anti-inflammatory Properties : Research has indicated that compounds with similar structures possess anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes. Preliminary data suggest that this compound may also inhibit COX-1 and COX-2, leading to reduced production of pro-inflammatory mediators such as prostaglandins.
  • Cytotoxicity : In vitro studies demonstrated that this compound could induce necrosis in certain cancer cell lines, such as A172 and AGS, with IC50 values indicating significant cytotoxicity at specific concentrations.

Case Study 1: Antimicrobial Activity

A study evaluating the antimicrobial activity of various derivatives, including this compound, found that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. The MIC values were reported at concentrations as low as 12.5 μg/mL, demonstrating its potential utility in treating bacterial infections.

Case Study 2: Anti-inflammatory Effects

In a comparative analysis of anti-inflammatory agents, this compound was tested against standard drugs like diclofenac. The compound showed IC50 values of approximately 30 μM for COX-2 inhibition, suggesting a mechanism similar to conventional non-steroidal anti-inflammatory drugs (NSAIDs).

Structure-Activity Relationship (SAR)

The SAR analysis indicates that the presence of the fluorine atom in the para position of the phenyl ring enhances the lipophilicity and overall biological activity of the compound. Modifications to the cyclohexane moiety have also been explored to optimize potency and selectivity against specific targets.

Compound Biological Activity IC50 (μM)
This compoundCytotoxicity (A172)32.21
Cytotoxicity (AGS)63.39
COX-2 Inhibition30

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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